7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine IUPAC name
7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine IUPAC name
An In-depth Technical Guide to 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its systematic nomenclature, outline a robust synthetic pathway with mechanistic insights, and explore its potential as a therapeutic agent based on the well-established biological profile of its core scaffold, the 7-azaindole nucleus.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine system, commonly known as 7-azaindole, is a privileged scaffold in drug discovery.[1] It is a bioisostere of indole, present in endogenous molecules like tryptophan and serotonin, making it an excellent starting point for designing novel therapeutics.[2] Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, making them highly valuable in the development of treatments for cancer and other diseases.[1][3] The core structure is a key component in several approved anti-cancer drugs and numerous clinical candidates, highlighting its therapeutic relevance.[1]
The subject of this guide, 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, combines this potent 7-azaindole core with two key functional groups: a chloro group at the 7-position of the pyridine ring and a phenylsulfonyl group on the pyrrole nitrogen. These modifications are expected to modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.
IUPAC Nomenclature and Physicochemical Properties
The systematic IUPAC name for the topic compound is 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine . The structure consists of a 1H-pyrrolo[2,3-c]pyridine bicyclic system, which is substituted with a chlorine atom at position 7 and a phenylsulfonyl group at position 1 (the nitrogen of the pyrrole ring).
A summary of its key computed physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂S | Calculated |
| Molecular Weight | 292.74 g/mol | [4] |
| IUPAC Name | 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | Confirmed |
| LogP (predicted) | ~2.5 - 3.5 | Estimated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be efficiently achieved in a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.
Step 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine
The first step involves the construction of the 7-azaindole core. A well-established method is the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide.[5]
Protocol:
-
Dissolve 2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an excess of vinylmagnesium bromide (typically a 1M solution in THF) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for several hours (e.g., 16 hours).[5]
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[5]
Causality of Experimental Choices:
-
Low Temperature (-78°C): The initial low temperature is critical to control the highly exothermic Grignard reaction and to prevent side reactions.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous THF and an inert atmosphere is essential to prevent the decomposition of the vinylmagnesium bromide.
-
Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates any remaining Grignard reagent without causing undesired side reactions that could occur with stronger acids.
Step 2: N-Sulfonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine
The second step is the sulfonylation of the pyrrole nitrogen. This is typically achieved by reacting the 7-chloro-1H-pyrrolo[2,3-c]pyridine with benzenesulfonyl chloride in the presence of a base. A similar procedure has been described for the sulfonylation of the related 1H-pyrrolo[2,3-b]pyridine.[6]
Protocol:
-
To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane or THF), add a base such as finely ground sodium hydroxide or sodium hydride.
-
If using a biphasic system with aqueous NaOH, a phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
If using an aqueous base, add water to dissolve the salts and separate the organic layer. If using NaH, carefully quench the excess hydride with water or isopropanol.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.[6]
Causality of Experimental Choices:
-
Base (NaOH or NaH): The pyrrole nitrogen is weakly acidic. A base is required to deprotonate the N-H group, forming the more nucleophilic pyrrolide anion, which then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.
-
Benzenesulfonyl Chloride: This is the electrophilic source of the phenylsulfonyl group. The chloride is a good leaving group, facilitating the nucleophilic substitution reaction.
-
Phase-Transfer Catalyst: In a two-phase system (e.g., CH₂Cl₂/aqueous NaOH), the catalyst transports the hydroxide ion into the organic phase and the pyrrolide anion into the aqueous phase (or interface), accelerating the reaction.
Spectroscopic Characterization (Anticipated)
The successful synthesis of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine would be confirmed by standard spectroscopic methods. The expected spectral data, based on related structures, are summarized below.
| Method | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenylsulfonyl group (multiplets, ~7.5-8.2 ppm).[6]- Protons on the pyridine and pyrrole rings (doublets and doublets of doublets, ~6.6-8.5 ppm).[5][6] The exact shifts will be influenced by the chloro and sulfonyl groups. |
| ¹³C NMR | - Aromatic carbons of the phenylsulfonyl group (~126-139 ppm).[6]- Carbons of the 7-chloro-pyrrolo[2,3-c]pyridine core (~105-150 ppm).[6] |
| Mass Spec (HRMS) | - The calculated exact mass for C₁₃H₉ClN₂O₂S is 292.0073. The observed [M+H]⁺ ion should be very close to this value. |
Potential Applications and Biological Rationale
The 7-azaindole scaffold is a well-known "hinge-binding" motif, particularly for protein kinases.[1][3] The nitrogen at position 6 of the pyrrolo[2,3-c]pyridine core can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the ATP-binding pocket of many kinases.
The introduction of the phenylsulfonyl group at the N-1 position serves several purposes:
-
Protection and Modulation: It acts as a protecting group but also significantly influences the electronic properties of the ring system.
-
Vector for Further Functionalization: The phenyl ring can be substituted to explore structure-activity relationships (SAR) and to target additional pockets within an enzyme's active site.
-
Improved Properties: It can enhance cell permeability and other pharmacokinetic properties.
The chloro group at the 7-position can also contribute to binding affinity through halogen bonding or by modifying the electronics of the pyridine ring.
Given this background, 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a promising candidate for development as an inhibitor of protein kinases implicated in cancer, such as CDK9/CyclinT or Haspin.[3]
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a synthetically accessible molecule that stands at the intersection of a privileged medicinal chemistry scaffold and rational drug design principles. Its synthesis from common starting materials is straightforward, and its structure is ripe for exploration as a potential therapeutic agent, particularly in the realm of kinase inhibition for oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising compound in drug discovery programs.
References
- ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
- Indian Journal of Pharmaceutical Education and Research. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- ChemicalBook. (2025, July 24). 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE.
- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
- Academia.edu. (n.d.). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
- Advanced ChemBlocks. (2026, February 19). 1-(benzenesulfonyl)-5-chloro-pyrrolo[2,3-c]pyridine.
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- 4. 1-(benzenesulfonyl)-5-chloro-pyrrolo[2,3-c]pyridine 95% | CAS: 1204501-41-6 | AChemBlock [achemblock.com]
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